3-Acetylbutyric acid chemical properties and synthesis
3-Acetylbutyric acid chemical properties and synthesis
An In-depth Technical Guide to 3-Acetylbutyric Acid: Properties, Synthesis, and Applications
Introduction: A Versatile Keto Acid Building Block
3-Acetylbutyric acid, systematically known as 5-oxohexanoic acid, is a bifunctional organic compound containing both a ketone and a carboxylic acid functional group.[1][2] This structure makes it a valuable intermediate and building block in organic synthesis. Its ability to undergo reactions at two distinct sites allows for the construction of complex molecular architectures, making it a molecule of significant interest to researchers in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, established synthesis protocols, and key applications, with a focus on the underlying principles that govern its reactivity and utility.
Key Identifiers:
-
IUPAC Name: 5-oxohexanoic acid[1]
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Synonyms: 4-Acetylbutyric acid, 5-Ketohexanoic acid, γ-Acetylbutyric acid[2][3]
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Molecular Formula: C₆H₁₀O₃[1]
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Molecular Weight: 130.14 g/mol [1]
Physicochemical and Spectroscopic Profile
The physical state and solubility of 3-acetylbutyric acid are dictated by the interplay between its polar carboxylic acid group and the moderately nonpolar five-carbon backbone. It exists as a liquid or low-melting semi-solid at room temperature.[3][4]
Physicochemical Properties
| Property | Value | Source(s) |
| Appearance | Colorless to Off-White Liquid or Semi-Solid | [3][4] |
| Melting Point | 13-14 °C | [3][4] |
| Boiling Point | 274-275 °C | [3][4] |
| Density | 1.09 g/mL at 25 °C | [3][4] |
| Refractive Index (n20/D) | 1.4451 | [3] |
| pKa | 4.63 ± 0.10 (Predicted) | [3] |
| Solubility | Slightly soluble in water, chloroform, and methanol | [3][4] |
Spectroscopic Data Interpretation
Spectroscopic analysis is essential for the unambiguous identification and characterization of 3-acetylbutyric acid.
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¹H NMR Spectroscopy: The proton NMR spectrum provides a clear signature of the molecule's structure. Key expected signals include a singlet for the methyl protons of the acetyl group (CH₃CO-), and a series of multiplets for the three methylene groups (-CH₂-) of the butyric acid chain. The acidic proton of the carboxylic acid group would typically appear as a broad singlet at the downfield end of the spectrum.[5]
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Infrared (IR) Spectroscopy: The IR spectrum is distinguished by two prominent absorption bands characteristic of its functional groups.[2][6]
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A very broad absorption band is observed in the region of 3300-2500 cm⁻¹ , which is indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid group.[7]
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A sharp, strong absorption band appears around 1700-1725 cm⁻¹ , corresponding to the C=O (carbonyl) stretching vibrations.[7][8] This band is actually a composite of the stretches from both the ketone and the carboxylic acid carbonyls.
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Core Synthesis Methodologies
The synthesis of 3-acetylbutyric acid can be effectively achieved through classical C-C bond-forming reactions that leverage the reactivity of enolates. The acetoacetic ester synthesis is a particularly well-suited and illustrative method.
Method 1: The Acetoacetic Ester Synthesis
This method is a cornerstone of organic synthesis for producing substituted ketones and is the most direct pathway to 3-acetylbutyric acid.[9] The strategy relies on the heightened acidity of the α-hydrogens of ethyl acetoacetate, which are flanked by two carbonyl groups, making them readily removable by a moderately strong base like sodium ethoxide.[10][11] The resulting enolate is a potent nucleophile for subsequent alkylation.
-
Enolate Formation: Sodium ethoxide (NaOEt) is the base of choice as it is strong enough to deprotonate the α-carbon (pKa ≈ 11 in the ester) but does not promote unwanted side reactions like ester hydrolysis under anhydrous conditions.[10] Using ethoxide also ensures that any transesterification with the ethyl ester starting material results in no net change.
-
Alkylation: The enolate attacks an alkyl halide with a masked or protected carboxylic acid function, such as ethyl 2-bromoacetate, in a classic Sₙ2 reaction. This step forges the key carbon-carbon bond.
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Saponification and Decarboxylation: The final step involves hydrolysis of both ester groups under basic conditions (saponification), followed by acidification. The resulting intermediate is a β-keto acid, which is thermally unstable. Gentle heating causes a facile decarboxylation (loss of CO₂) to yield the final product.[9][10]
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Enolate Generation: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal in an excess of absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
Initial Reaction: Cool the sodium ethoxide solution in an ice bath and add ethyl acetoacetate dropwise with stirring. Allow the mixture to stir for one hour to ensure complete formation of the sodium enolate.
-
Alkylation: Add ethyl 2-bromoacetate dropwise to the enolate solution. After the addition is complete, heat the mixture to reflux for 2-3 hours to drive the Sₙ2 reaction to completion.
-
Hydrolysis (Saponification): Cool the reaction mixture and add an aqueous solution of sodium hydroxide. Heat the mixture to reflux for another 2-3 hours to hydrolyze both ester groups.
-
Workup and Decarboxylation: After cooling, carefully acidify the reaction mixture with dilute sulfuric acid until it is strongly acidic (check with pH paper). Gently heat the acidified solution; effervescence (CO₂) will be observed. Continue gentle heating until gas evolution ceases, indicating the completion of decarboxylation.
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Isolation: Cool the solution and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 3-acetylbutyric acid. Further purification can be achieved by vacuum distillation.
Caption: Workflow for the synthesis of 3-acetylbutyric acid via the acetoacetic ester pathway.
Method 2: The Malonic Ester Synthesis
A related classical approach is the malonic ester synthesis, which is primarily used to create substituted acetic acids.[12][13] It can be adapted to produce 3-acetylbutyric acid, although it requires a different type of alkylating agent compared to the acetoacetic ester synthesis.
The logic is parallel to the acetoacetic ester synthesis. The α-hydrogens of diethyl malonate are even more acidic (pKa ≈ 13) than those of ethyl acetoacetate and are readily removed by sodium ethoxide.[9] The key difference lies in the choice of the electrophile. To build the target molecule, the malonate enolate must be alkylated with an electrophile that already contains the acetyl group, such as 1-bromo-3-butanone. The subsequent hydrolysis and decarboxylation steps proceed similarly.[12][13][14]
-
Enolate Generation: Prepare a solution of sodium ethoxide in absolute ethanol as described in the previous method.
-
Initial Reaction: Cool the solution and add diethyl malonate dropwise with stirring for one hour to form the sodiomalonic ester.
-
Alkylation: Add 1-bromo-3-butanone dropwise to the enolate solution. After addition, heat the mixture to reflux for several hours.
-
Hydrolysis and Decarboxylation: Cool the mixture and perform the saponification, acidification, and thermal decarboxylation steps exactly as described in the acetoacetic ester synthesis protocol (Steps 4-5).
-
Isolation: Isolate the final product using the same extraction and purification procedure.
Caption: Workflow for the synthesis of 3-acetylbutyric acid via the malonic ester pathway.
Applications in Drug Discovery and Chemical Synthesis
The synthetic utility of 3-acetylbutyric acid makes it a valuable precursor in several areas of research, particularly in the development of therapeutic agents.
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Precursor for Cancer Therapeutics: 3-Acetylbutyric acid is used in the synthesis of selective indomethacin analogues that act as inhibitors of AKR1C3 (aldo-keto reductase family 1 member C3), a target in the treatment of castrate-resistant prostate cancer.[3][4] It is also used to prepare Poly (ADP-ribose) polymerase (PARP) inhibitors, another important class of cancer drugs.[3]
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Derivatives as Bioactive Agents: The broader class of butyric acid derivatives has shown significant potential as anti-neoplastic agents.[15][16] They can function as histone deacetylase (HDAC) inhibitors, which is a key mechanism in cancer therapy.[17][18] The development of prodrugs of butyric acid and its analogues, such as pivalyloxymethyl butyrate (AN-9), aims to improve the pharmacokinetic properties and therapeutic efficacy of these compounds.[15][16]
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General Synthetic Intermediate: Beyond medicinal chemistry, it serves as a starting material for various heterocyclic compounds and other complex organic molecules. For example, it can be used to prepare substituted lactams and δ-valerolactone derivatives.[4]
Safety, Handling, and Storage
As a laboratory chemical, 3-acetylbutyric acid requires appropriate handling to ensure safety.
-
Hazard Identification: It is classified as an irritant. GHS hazard statements indicate that it causes skin irritation (H315) and serious eye irritation (H319).[1][3]
-
Handling: Standard personal protective equipment (PPE), including safety glasses and chemical-resistant gloves, should be worn when handling the compound.[3] Work should be conducted in a well-ventilated area or a chemical fume hood.
-
Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated place at room temperature.[3][19]
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